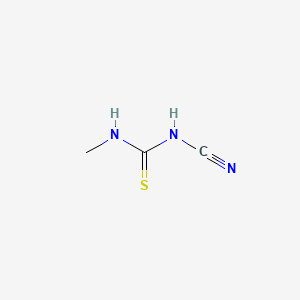

1-Cyano-3-methylthiourea

Description

1-Cyano-3-methylthiourea is a thiourea derivative characterized by a cyano (-CN) group at position 1 and a methyl (-CH₃) group at position 2. Thioureas, in general, exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, metal coordination properties, and structural versatility .

Properties

IUPAC Name |

1-cyano-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQPLHVXQXRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylthiourea can be synthesized through the reaction of methyl isothiocyanate with cyanamide. The reaction typically occurs in an aqueous medium at room temperature, yielding 1-Cyano-3-methylthiourea as a crystalline solid .

Industrial Production Methods: On an industrial scale, the synthesis of 1-Cyano-3-methylthiourea involves the use of large reactors where methyl isothiocyanate and cyanamide are mixed under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-methylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives

Scientific Research Applications

1-Cyano-3-methylthiourea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, photographic chemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylthiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The compound’s cyano and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of 1-cyano-3-methylthiourea lies in its substitution pattern. Below is a comparison with key analogs:

Physicochemical Properties

Key properties inferred from analogs:

Key Research Findings

- Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 1-Methyl-3-phenylthiourea) form intermolecular N-H⋯S bonds, stabilizing crystal lattices .

- Thermal Stability : Acyl thioureas (e.g., 1-acetyl-3-phenylthiourea) decompose at higher temperatures (~250°C) due to stable hydrogen-bonded networks .

Biological Activity

1-Cyano-3-methylthiourea is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of 1-Cyano-3-methylthiourea

1-Cyano-3-methylthiourea (C_4H_6N_2S) is a thiourea derivative known for its role as an intermediate in organic synthesis. Its structure includes a cyano group and a methylthio moiety, which contribute to its biological activity. The compound has been investigated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.

Antimicrobial Properties

Research indicates that 1-Cyano-3-methylthiourea exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage caused by free radicals. In vitro studies have shown that 1-Cyano-3-methylthiourea can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Cytotoxic Effects

A notable area of research focuses on the cytotoxic effects of 1-Cyano-3-methylthiourea against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values ranging from 10 µM to less than 1 µM for certain derivatives. This suggests a potential role as an anticancer agent .

The biological activity of 1-Cyano-3-methylthiourea is attributed to its interaction with specific molecular targets. The compound can inhibit key enzymes such as acetylcholinesterase, which is involved in neurotransmission. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to various physiological effects.

Case Studies

Several case studies highlight the potential therapeutic applications of 1-Cyano-3-methylthiourea:

- Cancer Treatment : A study demonstrated that derivatives of 1-Cyano-3-methylthiourea exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The derivatives reduced cell viability significantly in tumor cells but had minimal effects on healthy keratinocytes (HaCaT) at similar concentrations .

- Antimicrobial Applications : In another case study, the compound was tested against multi-drug resistant bacterial strains, showing effective inhibition comparable to standard antibiotics. This positions it as a candidate for developing new antimicrobial therapies.

Data Summary

| Biological Activity | Effect | IC50 (µM) | Target Cells |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | <10 | Various bacterial strains |

| Antioxidant | Scavenging free radicals | N/A | Cell cultures |

| Cytotoxic | Inhibition of cancer cell growth | <10 | SW480, SW620, PC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.